3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione
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Overview
Description
3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione is a spiro compound characterized by a unique structural framework. Spiro compounds are known for their intriguing conformational and configurational properties, making them a subject of extensive research in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione typically involves the formation of the spirocyclic framework through cyclization reactions. One common method involves the reaction of a suitable precursor with a chlorinated aromatic compound under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and conformational dynamics.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor binding .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione
- 3-Oxaspiro[5.5]undecane-2,4-dione
- 1,3-Dioxane-1,3-dithiane spiranes
Uniqueness
3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione stands out due to its specific substitution pattern and the presence of the azaspiro moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
62550-80-5 |
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Molecular Formula |
C16H18ClNO2 |
Molecular Weight |
291.77 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C16H18ClNO2/c17-12-4-6-13(7-5-12)18-14(19)10-16(11-15(18)20)8-2-1-3-9-16/h4-7H,1-3,8-11H2 |
InChI Key |
TYVCGMDTXMTJRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=O)N(C(=O)C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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